The synthesis of SU14813 involves several key steps that utilize established protocols for creating indolinone derivatives. The synthesis begins with the nucleophilic addition of indoline-2,3-dione to various ethanones to form a key intermediate. This intermediate undergoes dehydration to yield the target compound.
Technical parameters such as temperature control and reaction time are crucial for optimizing yield and purity .
The molecular structure of SU14813 is characterized by a complex arrangement that includes multiple functional groups conducive to its biological activity.
The three-dimensional conformation of SU14813 allows it to effectively bind to multiple targets, which is essential for its multitargeted therapeutic approach .
SU14813 primarily engages in biochemical interactions with various receptor tyrosine kinases. The mechanism involves competitive inhibition where SU14813 binds to the ATP-binding site of these kinases.
SU14813 exerts its therapeutic effects through a multitargeted mechanism that involves:
SU14813 exhibits several notable physical and chemical properties that influence its biological activity:
SU14813 has significant potential applications in cancer therapy due to its broad-spectrum inhibitory activity against multiple receptor tyrosine kinases.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2